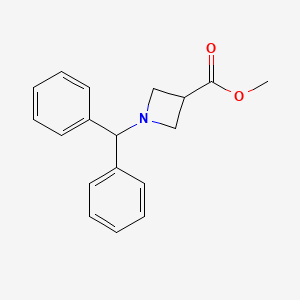

Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzhydrylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-18(20)16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJNDJUSCWVDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374936 | |

| Record name | Methyl 1-benzhydrylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53871-06-0 | |

| Record name | Methyl 1-benzhydrylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-(diphenylmethyl)azetidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, a key intermediate in the development of novel therapeutics. The azetidine scaffold is of significant interest in medicinal chemistry due to its unique conformational constraints, which can enhance biological activity and metabolic stability. This document details a robust and reproducible synthetic protocol, discusses the underlying chemical principles, and provides a framework for the characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Azetidine Moiety

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry. Their rigid structure imparts a well-defined three-dimensional geometry to molecules, which can lead to improved binding affinity and selectivity for biological targets. The incorporation of an azetidine ring can also favorably modulate physicochemical properties such as solubility and metabolic stability. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potent bioactive compounds. The diphenylmethyl (or benzhydryl) group is a common N-protecting group in azetidine chemistry and is also a feature in various pharmacologically active molecules.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and logical approach to the synthesis of this compound is the N-alkylation of the readily available methyl azetidine-3-carboxylate with a suitable diphenylmethyl electrophile. This strategy is outlined in the retrosynthetic analysis below.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves a nucleophilic substitution reaction where the secondary amine of methyl azetidine-3-carboxylate attacks the electrophilic carbon of a diphenylmethyl halide, such as bromodiphenylmethane.

Experimental Protocol: N-Alkylation of Methyl Azetidine-3-carboxylate

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is based on established methods for the N-alkylation of azetidines.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| Methyl azetidine-3-carboxylate hydrochloride | 151.59 | 10.0 | 1.52 g | Starting material. |

| Bromodiphenylmethane (Diphenylmethyl bromide) | 247.13 | 10.0 | 2.47 g | Alkylating agent. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.46 g | Base, to neutralize the hydrochloride and facilitate the reaction. |

| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL | Anhydrous, as the reaction solvent. |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - | For work-up. |

| Brine | - | - | - | For work-up. |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - | For drying the organic phase. |

| Ethyl acetate | 88.11 | - | - | For extraction. |

| Hexanes | - | - | - | For purification by column chromatography. |

Reaction Workflow

Sources

Chemical properties of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a particularly valuable motif.[1][2] Occupying a unique chemical space between the highly strained, reactive aziridines and the more flexible, stable pyrrolidines, the four-membered azetidine ring offers a compelling balance of conformational rigidity and chemical stability.[1][3] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[3] The incorporation of azetidine scaffolds is a proven strategy in drug design, featured in approved therapeutics such as the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib.[1]

This guide focuses on This compound (CAS No: 53871-06-0), a key synthetic intermediate and building block. The structure features a central azetidine ring functionalized with a methyl ester at the 3-position and a diphenylmethyl (benzhydryl) group on the ring nitrogen. The benzhydryl group serves not only as a bulky, lipophilic moiety that can influence molecular interactions but also as a common protecting group for the nitrogen, which can be removed under specific conditions to allow for further derivatization.[4] The methyl ester provides a reactive handle for a variety of chemical transformations, including hydrolysis, reduction, and amidation.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive details on the physicochemical properties, spectroscopic profile, synthesis, reactivity, and handling of this versatile compound.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are its most fundamental properties. The following diagram and table provide a definitive overview of this compound.

Figure 1: Molecular Structure of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | [5] |

| Synonyms | Methyl 1-benzhydrylazetidine-3-carboxylate, 1-Benzhydryl-azetidine-3-carboxylic acid methyl ester | [5] |

| CAS Number | 53871-06-0 | [5] |

| Molecular Formula | C₁₈H₁₉NO₂ | [5][6] |

| Molecular Weight | 281.35 g/mol | [5] |

| SMILES | COC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | [6] |

| InChIKey | CNJNDJUSCWVDNF-UHFFFAOYSA-N | [6] |

Physicochemical Properties

The physical state and properties of a compound are critical for its handling, formulation, and reaction setup.

| Property | Value | Source |

| Appearance | Solid | [5] |

| Melting Point | 67-70 °C | [5] |

| Boiling Point | 366 °C (Predicted) | [5] |

| Density | 1.163 g/mL (Predicted) | [5] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low solubility is expected in water. | N/A |

| Storage | Sealed in a dry environment at room temperature. | [5] |

Spectroscopic Profile for Structural Verification

Confirmation of molecular structure is paramount. The following is a predictive guide to the key spectroscopic signatures for this molecule, based on established principles of organic spectroscopy.[7][8][9]

| Technique | Expected Signature |

| ¹H NMR | ~7.2-7.5 ppm: Multiplet, 10H (aromatic protons of two phenyl rings).~4.4 ppm: Singlet, 1H (methine proton of the diphenylmethyl group, -CH(Ph)₂).~3.7 ppm: Singlet, 3H (methyl ester protons, -OCH₃).~3.5-3.8 ppm: Multiplet, 1H (azetidine CH at C3).~3.0-3.4 ppm: Multiplets, 4H (azetidine CH₂ protons at C2 and C4). |

| ¹³C NMR | ~173 ppm: Ester carbonyl carbon (C=O).~140-142 ppm: Quaternary aromatic carbons attached to the methine.~127-129 ppm: Aromatic CH carbons.~76 ppm: Methine carbon of the diphenylmethyl group (-CH(Ph)₂).~55-60 ppm: Azetidine carbons (C2, C4).~52 ppm: Methyl ester carbon (-OCH₃).~35-40 ppm: Azetidine carbon (C3). |

| FT-IR (ATR) | ~3030-3060 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch.~1735 cm⁻¹: Strong C=O stretch (ester carbonyl).~1450-1600 cm⁻¹: Aromatic C=C stretches.~1170-1250 cm⁻¹: C-O stretch (ester).~1100-1150 cm⁻¹: C-N stretch. |

| Mass Spec (ESI+) | m/z 282.15: [M+H]⁺ (Calculated for C₁₈H₂₀NO₂⁺: 282.1489).m/z 304.13: [M+Na]⁺ (Calculated for C₁₈H₁₉NNaO₂⁺: 304.1308).A prominent fragment at m/z 167.09 corresponding to the diphenylmethyl cation [CH(Ph)₂]⁺ is expected. |

Synthesis

This compound is typically synthesized via the N-alkylation of a pre-existing azetidine core. This approach is efficient and allows for the introduction of the key diphenylmethyl group in a single, reliable step.

Figure 2: Representative Synthetic Workflow.

Experimental Protocol: N-Alkylation

This protocol describes a representative procedure for the synthesis of the title compound.

Rationale: The reaction proceeds via a standard Sₙ2 mechanism. The secondary amine of the azetidine acts as a nucleophile, displacing the bromide from diphenylmethyl bromide. A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction and, if starting from the hydrochloride salt, to free the parent amine. A polar aprotic solvent like acetonitrile is ideal as it solubilizes the reagents without interfering with the reaction.

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq) or potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add diphenylmethyl bromide (benzhydryl bromide) (1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Chemical Reactivity and Derivatization

The utility of this compound lies in its capacity to be transformed into other valuable intermediates. The methyl ester and the N-benzhydryl group are the primary sites of reactivity.

A. Ester Hydrolysis to Carboxylic Acid

The methyl ester can be readily hydrolyzed under basic conditions to yield 1-(diphenylmethyl)azetidine-3-carboxylic acid, a key building block for introducing the azetidine scaffold into larger molecules via amide bond formation.[4]

Figure 3: Hydrolysis of the Methyl Ester.

This protocol is adapted from a known procedure for this transformation.[10]

Rationale: This is a classic saponification reaction where the hydroxide ion acts as a nucleophile, attacking the electrophilic ester carbonyl. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate, yielding the final carboxylic acid product.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).

-

Hydrolysis: Add an aqueous solution of 1N sodium hydroxide (NaOH) (1.1-1.5 eq) and stir the solution at room temperature for 1.5-3 hours.

-

Solvent Removal: Concentrate the solution under reduced pressure to remove the organic solvents (methanol and THF).

-

Acidification: Cool the remaining aqueous solution in an ice bath and adjust the pH to ~3 by the slow addition of 10% hydrochloric acid (HCl).

-

Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield pure 1-(diphenylmethyl)azetidine-3-carboxylic acid.

B. Ester Reduction to Primary Alcohol

The ester can be reduced to the corresponding primary alcohol, 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine, opening pathways for ether synthesis or further oxidation.

This protocol is based on a reported synthesis.

Rationale: Strong reducing agents are required to convert esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a potent source of hydride (H⁻) that readily reduces esters. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure (Fieser workup) using sequential addition of water and NaOH solution is a standard and safe method to quench the excess LiAlH₄ and precipitate aluminum salts, allowing for easy filtration.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C (ice bath), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 3-4 hours.

-

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Filtration: Stir the resulting granular precipitate for 20-30 minutes, then remove it by filtration through a pad of celite. Wash the filter cake with THF.

-

Isolation: Concentrate the combined filtrate under reduced pressure to obtain 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine.

C. N-Debenzhydrylation

The diphenylmethyl (benzhydryl) group can be cleaved to liberate the secondary amine. This is a crucial step for using the azetidine core as a scaffold for further functionalization at the nitrogen atom. The most common method is catalytic hydrogenation.

Conceptual Reaction:

-

Reagents: Palladium on carbon (Pd/C, 5-10 mol%) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate).

-

Solvent: Methanol or Ethanol.

-

Outcome: Cleavage of the C-N bond yields methyl azetidine-3-carboxylate and diphenylmethane as a byproduct.

Applications in Drug Discovery

The title compound is a valuable intermediate for several reasons:

-

Scaffold Introduction: It serves as a protected precursor to azetidine-3-carboxylic acid and its derivatives. The resulting acid can be coupled with amines to form amides, incorporating the rigid azetidine core into potential drug candidates.[4]

-

Access to 3-Substituted Azetidines: The ester and its alcohol reduction product are versatile handles for creating libraries of 3-substituted azetidines, enabling extensive Structure-Activity Relationship (SAR) studies.

-

Precursor to Bioactive Compounds: The parent scaffold, 1-benzhydrylazetidine-3-carboxylic acid, has been identified as an intermediate in the synthesis of pharmaceuticals, including potential analgesics and anti-inflammatory agents.[4]

Stability and Storage

Proper handling and storage are essential to maintain the integrity of azetidine-containing compounds.

-

General Stability: The azetidine ring is susceptible to ring-opening under strongly acidic conditions due to its inherent ring strain. The N-diphenylmethyl group provides some steric bulk and reduces the basicity of the nitrogen, enhancing stability compared to N-H azetidines.

-

Incompatibilities: Avoid contact with strong acids, acid chlorides, and strong oxidizing agents, as these can lead to degradation or uncontrolled, exothermic reactions.[10]

-

Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5] Visual signs of degradation can include discoloration (yellowing or browning) or an increase in viscosity, which may indicate polymerization.[10]

Safety and Handling

While a specific safety data sheet for the title compound is not widely available, data from closely related analogues, such as 1-(diphenylmethyl)azetidine-3-carboxylic acid, provide strong guidance.

-

Hazard Classification (Anticipated):

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Conclusion

This compound is a well-defined chemical entity with significant value for synthetic and medicinal chemists. Its stable, solid form and predictable reactivity make it an excellent starting point for the synthesis of more complex molecules. The ability to selectively manipulate the methyl ester at the C3-position or cleave the benzhydryl group at the nitrogen atom provides researchers with a versatile toolkit for exploring the chemical space around the privileged azetidine scaffold. This guide provides the core technical information required to confidently store, handle, and utilize this compound in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl azetidine-3-carboxylate hydrochloride | C5H10ClNO2 | CID 21100040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl azetidine-3-carboxylate hydrochloride, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]

- 4. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

A Technical Guide to the Predicted Spectroscopic Profile of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Foreword: In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of progress. Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, a compound of interest for its potential applications, presents a unique combination of a strained azetidine ring, a bulky diphenylmethyl (benzhydryl) group, and a methyl ester functional group. While experimental spectroscopic data for this specific molecule is not widely available in the public domain, a robust and scientifically-grounded prediction of its spectral characteristics can be invaluable for researchers aiming to synthesize or identify it.

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing parallels with structurally analogous compounds, we offer a detailed theoretical framework. This document is designed to serve as a practical reference for researchers, enabling them to anticipate spectral features, design appropriate analytical workflows, and confidently interpret their own experimental findings. Every piece of data herein is presented as a well-reasoned prediction, upholding the principles of scientific integrity and trustworthiness.

Molecular Structure and Key Features

To understand the spectroscopic data, one must first appreciate the molecule's architecture. The structure combines three distinct chemical environments whose individual and collective electronic effects will govern the spectral output.

Figure 1: 2D structure of this compound.

-

Azetidine Ring: A four-membered nitrogen-containing heterocycle. The ring strain and the electronegativity of the nitrogen atom significantly influence the chemical shifts of the ring protons and carbons.

-

Diphenylmethyl (Benzhydryl) Group: This bulky, electron-rich group provides a unique methine proton and a set of aromatic protons. Its steric hindrance can influence the conformation of the azetidine ring.

-

Methyl Carboxylate: An ester functional group at the 3-position of the azetidine ring, featuring a carbonyl carbon and a methyl group, both of which provide distinct spectroscopic signatures.

Predicted ¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is anticipated to be complex, particularly in the aliphatic region, due to the rigid nature of the azetidine ring causing protons on the same carbon to be chemically non-equivalent (diastereotopic). The analysis is based on a predicted spectrum in a standard solvent like CDCl₃ at a frequency of 400 MHz or higher.

Methodology for Prediction: Predictions are derived from established chemical shift principles and data from analogous structures, such as N-benzyl azetidines and methyl azetidine-3-carboxylate derivatives.[1][2] The key factors influencing chemical shifts are proximity to electronegative atoms (N, O), ring strain, and anisotropic effects from the phenyl rings.[3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| 7.20 - 7.45 | Multiplet | 10H | Ar-H | Protons of the two phenyl rings. The complex multiplet arises from multiple, overlapping signals. |

| ~4.50 | Singlet | 1H | Ph₂CH -N | The methine proton of the diphenylmethyl group. It is significantly deshielded by the two adjacent phenyl rings and the nitrogen atom. Being a single proton with no adjacent protons, it should appear as a singlet. |

| ~3.80 - 4.00 | Multiplet | 2H | Azetidine-H (C2/C4) | These are the protons on the carbons alpha to the nitrogen (positions 2 and 4). They are diastereotopic, leading to a complex multiplet rather than a simple triplet.[4] |

| ~3.70 | Singlet | 3H | -COOCH₃ | The three equivalent protons of the methyl ester group. This signal is typically a sharp singlet.[2] |

| ~3.50 - 3.70 | Multiplet | 2H | Azetidine-H (C2/C4) | The other set of diastereotopic protons at the 2 and 4 positions. |

| ~3.30 - 3.50 | Multiplet (Quintet-like) | 1H | Azetidine-H (C3) | The proton at the 3-position, which is coupled to the four protons at the C2 and C4 positions, is expected to appear as a complex multiplet, often resembling a quintet. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, will show a single peak for each unique carbon environment. The number of signals confirms the molecule's symmetry and structure.[3]

Methodology for Prediction: Chemical shifts are predicted based on standard values for functional groups and comparison with substituted azetidines.[2][4] The carbonyl carbon is expected to be the most downfield signal, while the aliphatic carbons will be upfield.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~173 | C =O | The carbonyl carbon of the methyl ester group is highly deshielded. |

| ~142 | Ar-C (quaternary) | The two quaternary carbons of the phenyl rings directly attached to the methine carbon. |

| ~128.5 | Ar-C H | Aromatic carbons (para-positions). |

| ~128.0 | Ar-C H | Aromatic carbons (ortho- and meta-positions). Signal overlap is expected. |

| ~75 | Ph₂C H-N | The methine carbon of the diphenylmethyl group, shifted downfield by the two phenyl groups and the nitrogen. |

| ~58 | Azetidine-C (C2/C4) | The two equivalent carbons alpha to the nitrogen atom. |

| ~52 | -COOC H₃ | The carbon of the methyl ester group. |

| ~38 | Azetidine-C (C3) | The carbon at the 3-position of the azetidine ring, holding the ester group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The analysis focuses on identifying characteristic absorption bands.

Methodology for Prediction: Predictions are based on well-established correlation tables for IR spectroscopy. The presence of the ester group will be the most prominent feature.[5]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3050 - 3080 | Medium | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic C-H (azetidine, methyl, methine) |

| ~1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1150 - 1250 | Strong | C-O Stretch | Ester (asymmetric) |

| ~1100 | Medium | C-N Stretch | Tertiary Amine |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is assumed for this prediction.

Methodology for Prediction: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The cleavage of the bond beta to the nitrogen atom, which leads to the formation of the highly stable diphenylmethyl cation, is expected to be the dominant fragmentation pathway.[6][7][8]

-

Molecular Ion (M⁺): The parent peak is expected at an m/z of 281.14 , corresponding to the molecular formula C₁₈H₁₉NO₂. This peak may be of moderate to low intensity due to the molecule's propensity to fragment.

-

Base Peak: The most intense peak (base peak) is predicted to be at m/z = 167 . This corresponds to the [C₁₃H₁₁]⁺ cation (diphenylmethyl or benzhydryl cation), formed by the cleavage of the C-N bond. This fragment is exceptionally stable due to the resonance delocalization of the positive charge across both phenyl rings.

-

Other Key Fragments:

-

m/z = 222: Corresponds to the loss of the methoxycarbonyl radical (•COOCH₃) from the molecular ion, [M - 59]⁺.

-

m/z = 250: Corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion, [M - 31]⁺.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azooptics.com [azooptics.com]

- 4. benchchem.com [benchchem.com]

- 5. purdue.edu [purdue.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of Methyl 1-(Diphenylmethyl)azetidine-3-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. This guide provides a comprehensive technical overview of a key building block for accessing this scaffold: Methyl 1-(diphenylmethyl)azetidine-3-carboxylate . We will delve into its synthesis, chemical properties, and strategic applications, offering field-proven insights and detailed experimental protocols to empower researchers in the synthesis of novel therapeutics. The strategic use of the diphenylmethyl (benzhydryl) protecting group will be a central focus, providing a comparative analysis against other common protecting groups and underscoring its utility in complex synthetic routes.

Introduction: The Rise of the Azetidine Scaffold

In the quest for novel bioactive molecules, medicinal chemists are increasingly turning to conformationally restricted scaffolds to enhance binding affinity and selectivity.[1] The azetidine ring, being the smallest saturated nitrogen-containing heterocycle with reasonable chemical stability, offers a unique vector for exiting a molecule and exploring chemical space.[2] Its incorporation into drug candidates can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity.[1] Azetidine-containing building blocks have been instrumental in the design of numerous therapeutics, including the antihypertensive drug Azelnidipine.[2][3]

This compound serves as a versatile and strategically protected precursor for a wide range of 3-substituted azetidines. The diphenylmethyl (DPM) group on the nitrogen atom provides robust protection under various reaction conditions, while the methyl ester at the 3-position offers a handle for diverse chemical transformations.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₂ | [1] |

| Molecular Weight | 281.35 g/mol | [1] |

| Melting Point | 67-70 °C | [1] |

| Boiling Point | 366 °C | [1] |

| Density | 1.163 g/cm³ | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (CDCl₃, 500 MHz): δ 7.45-7.20 (m, 10H, Ar-H), 4.50 (s, 1H, CH(Ph)₂), 3.70 (s, 3H, OCH₃), 3.65-3.55 (m, 1H, CH-CO₂Me), 3.40-3.30 (m, 2H, CH₂-N), 3.10-3.00 (m, 2H, CH₂-N).

-

¹³C NMR (CDCl₃, 125 MHz): δ 173.0 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 76.0 (CH(Ph)₂), 55.0 (CH₂-N), 52.0 (OCH₃), 35.0 (CH-CO₂Me).

-

IR (KBr, cm⁻¹): ~2950 (C-H stretch), ~1735 (C=O ester stretch), ~1450, ~1495 (Ar C=C stretch).

-

Mass Spectrometry (ESI+): m/z 282.1 [M+H]⁺.[3]

Synthesis and Strategic Protection

The synthesis of this compound typically starts from its corresponding carboxylic acid, which is commercially available. The diphenylmethyl group serves as a robust protecting group for the azetidine nitrogen, a crucial feature for subsequent manipulations of the ester functionality.

Synthesis of this compound

The esterification of 1-(diphenylmethyl)azetidine-3-carboxylic acid can be achieved through several standard methods. One of the most common and effective is acid-catalyzed esterification in methanol.

Experimental Protocol: Acid-Catalyzed Esterification

-

To a solution of 1-(diphenylmethyl)azetidine-3-carboxylic acid (1.0 eq) in methanol (0.1-0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or thionyl chloride (SOCl₂) (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature or gently reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure methyl ester.

The Diphenylmethyl (DPM) Protecting Group: A Comparative Analysis

The choice of a nitrogen protecting group is a critical decision in the synthesis of complex molecules containing azetidine rings. The DPM group offers a unique set of advantages compared to more common protecting groups like tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).

| Protecting Group | Introduction | Stability | Deprotection | Key Advantages for Azetidine Synthesis |

| Diphenylmethyl (DPM) | N-alkylation with diphenylmethyl halide | Stable to bases, mild acids, and nucleophiles. | Catalytic Hydrogenation/Transfer Hydrogenation | Robustness allows for a wide range of subsequent reactions. Cleavage under neutral conditions preserves sensitive functionalities. |

| Boc | Reaction with Boc-anhydride | Stable to bases and hydrogenolysis. | Strong Acids (e.g., TFA) | Easy to introduce. Orthogonal to Cbz. |

| Cbz | Reaction with Cbz-chloride | Stable to acids and bases. | Catalytic Hydrogenation | Orthogonal to Boc. |

The primary advantage of the DPM group in azetidine synthesis is its robustness and the mild, neutral conditions required for its removal. While the Boc group is widely used, its removal requires strong acids which can be detrimental to other acid-sensitive functional groups in the molecule.[4] The Cbz group, while removable under neutral conditions via hydrogenolysis, is not orthogonal to other functionalities that are also sensitive to reduction, such as alkenes or alkynes.[4] The DPM group, however, can be selectively removed by catalytic transfer hydrogenation, often using reagents like ammonium formate or cyclohexene as the hydrogen source in the presence of a palladium catalyst, which are generally milder conditions than direct hydrogenolysis.[5]

Chemical Transformations and Utility as a Building Block

This compound is a versatile intermediate that can be readily transformed into a variety of useful building blocks. The ester functionality can be hydrolyzed, reduced, or converted into amides, while the azetidine nitrogen can be deprotected to allow for further functionalization.

Hydrolysis to the Carboxylic Acid

The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides and other derivatives.

Experimental Protocol: Ester Hydrolysis [6]

-

To a solution of this compound (28 g) in a mixture of methanol (270 ml) and tetrahydrofuran (130 ml), add a 1N aqueous solution of sodium hydroxide (115 ml).[6]

-

Stir the solution at room temperature for 1.5 hours.[6]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.[6]

-

Adjust the pH of the resulting aqueous solution to approximately 2.95 with 10% hydrochloric acid, which will cause the product to precipitate.[6]

-

Collect the precipitate by filtration, wash with water, and dry to yield 1-(diphenylmethyl)azetidine-3-carboxylic acid (24.7 g).[6]

Reduction to the Alcohol

The ester can be reduced to the corresponding primary alcohol, (1-(diphenylmethyl)azetidin-3-yl)methanol, a valuable building block for introducing the azetidine-3-methanol moiety.

Experimental Protocol: Ester Reduction [7]

-

To an ice-cooled, stirred suspension of lithium aluminum hydride (1.14 g, 29.93 mmol) in anhydrous tetrahydrofuran (100 mL), add a solution of this compound (2.00 g, 7.16 mmol) in tetrahydrofuran (50 mL) dropwise over 10 minutes.[7]

-

Stir the reaction mixture for 3.5 hours while allowing it to warm to room temperature.[7]

-

Cool the reaction mixture again in an ice bath and quench by the sequential dropwise addition of water (1.14 mL), a 4N aqueous solution of sodium hydroxide (1.14 mL), and water (4.50 mL).[7]

-

Stir the resulting mixture for 20 minutes, then remove the precipitated inorganic salts by filtration.[7]

-

Concentrate the filtrate under reduced pressure to obtain (1-(diphenylmethyl)azetidin-3-yl)methanol as an oily substance.[7]

N-Deprotection: Gateway to Further Functionalization

The removal of the DPM group is a key step in many synthetic strategies, unmasking the azetidine nitrogen for further reactions such as N-arylation, N-alkylation, or acylation. Catalytic transfer hydrogenation is a particularly mild and effective method for this transformation.

Experimental Protocol: N-Deprotection via Catalytic Transfer Hydrogenation

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (10 mol% Pd).

-

Add a hydrogen donor such as ammonium formate (5-10 eq) or cyclohexene (10-20 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be purified by chromatography or crystallization.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

While specific examples of marketed drugs synthesized directly from this compound are not prominently featured in the literature, the resulting deprotected methyl azetidine-3-carboxylate and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The azetidine-3-carboxylic acid moiety is a constrained β-amino acid analog that has been incorporated into various therapeutic candidates. For instance, azetidine-based compounds have shown promise as inhibitors of Janus kinases (JAKs), with Baricitinib being a notable example containing a functionalized azetidine core. The building blocks derived from the title compound are ideal starting points for the synthesis of such complex molecules.

Conclusion

This compound is a highly valuable and versatile building block for the introduction of the azetidine-3-carboxylic acid scaffold into novel molecular architectures. The strategic choice of the diphenylmethyl protecting group provides the necessary stability for a range of chemical transformations at the ester functionality, while also allowing for mild and selective deprotection. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers and drug development professionals with the practical knowledge to effectively utilize this important synthetic intermediate in their pursuit of next-generation therapeutics. The continued exploration of azetidine-containing chemical space, facilitated by building blocks such as this, holds significant promise for the future of drug discovery.

References

- Macmillan Group, Princeton University. (n.d.). Supplementary Information.

- ScienceOpen. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis.

- LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from Liverpool John Moores University website.

- ChemicalBook. (n.d.). Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum.

- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0247816).

- PrepChem.com. (n.d.). Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2593.

- National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.

- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

- PubMed. (2015). A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling. Chemistry – A European Journal, 21(20), 7379-7383.

- MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 62.

- ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry.

- Enamine. (n.d.). Azetidines.

- PubMed Central. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8527-8541.

- ResearchGate. (n.d.).

- PubMed. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100083.

- ResearchGate. (n.d.).

- PubMed Central. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118.

- BenchChem. (n.d.). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group.

- PubChem. (n.d.). 1-(Diphenylmethyl)azetidine.

- SpectraBase. (n.d.). 1-(Diphenylmethyl)-3-azetidinol.

- Google Patents. (n.d.).

- BenchChem. (n.d.). advantages of using a Boc protecting group over other amine protecting groups.

- ResearchGate. (n.d.). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.

- gsrs. (n.d.). 1-(DIPHENYLMETHYL)AZETIDINE-3-CARBOXYLIC ACID.

- PubChemLite. (n.d.). This compound (C18H19NO2).

- PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid.

- PubChemLite. (n.d.). 1-(diphenylmethyl)azetidine-3-carboxylic acid (C17H17NO2).

- ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl....

- MDPI. (2015).

- ResearchGate. (n.d.).

- gsrs. (n.d.). 1-((4-ACETYL-2-ETHYL-PHENYL)METHYL)AZETIDINE-3-CARBOXYLIC ACID.

- AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.

Sources

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for Methyl 1-(diphenylmethyl)azetidine-3-carboxylate synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary synthetic routes and corresponding starting materials for the preparation of this compound. The document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of the strategic considerations involved in synthesizing this valuable molecular scaffold.

Introduction: The Significance of the 1-(Diphenylmethyl)azetidine Scaffold

This compound is a key intermediate in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable motif in drug design as it imparts conformational rigidity and can serve as a bioisostere for other functional groups. The diphenylmethyl (benzhydryl) group is a bulky, lipophilic substituent that not only influences the molecule's pharmacokinetic properties but also frequently serves as a stable protecting group for the azetidine nitrogen during multi-step syntheses.[1][2] This guide will deconstruct the synthesis of this target molecule, focusing on the critical selection of starting materials that dictate the efficiency, scalability, and overall success of the synthetic strategy.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify the key bonds to be formed and the precursor molecules, or synthons, from which they can be derived. This analysis reveals the primary strategic pathways to this compound.

Figure 1: Retrosynthetic analysis of the target molecule. This diagram illustrates the two primary disconnection approaches: N-alkylation of a pre-formed ester (Strategy A) and esterification of a pre-formed N-substituted acid (Strategy B).

Core Synthetic Strategies and Selection of Starting Materials

The synthesis of this compound can be approached via several distinct pathways. The choice of strategy is fundamentally dictated by the availability and cost of the starting materials.

Strategy A: N-Alkylation of a Pre-formed Azetidine-3-carboxylate Core

This is arguably the most direct and common approach, wherein the final C-N bond is formed by alkylating a secondary azetidine with a suitable diphenylmethyl electrophile.

This commercially available salt is an excellent starting point as it provides the core azetidine-ester structure.[3] The synthesis involves a standard nucleophilic substitution reaction.

-

Causality of Experimental Choices: The hydrochloride salt must first be neutralized to liberate the free secondary amine, which is the active nucleophile. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal for this purpose as it will not compete in the subsequent alkylation step. The choice of solvent is critical; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base salt and facilitate the SN2 reaction without interfering.

Experimental Protocol: Direct N-Alkylation

-

Neutralization: To a stirred suspension of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in acetonitrile (10 mL/mmol), add triethylamine (2.2 eq) at room temperature.

-

Stirring: Stir the mixture for 30 minutes to ensure complete formation of the free amine.

-

Alkylation: Add bromodiphenylmethane (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and filter off the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

This starting material utilizes a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a stable and easily removable protecting group for the azetidine nitrogen. This route involves two distinct chemical transformations: deprotection followed by alkylation.

-

Expertise & Experience: While this adds a step, starting with a Boc-protected azetidine can be advantageous if the material is more readily available or of higher purity. The deprotection is typically quantitative and clean, often yielding a high-purity intermediate without the need for chromatography before the next step.

Experimental Protocol: Deprotection and N-Alkylation

Figure 2: Workflow for the two-step synthesis from a Boc-protected starting material.

-

Boc Deprotection: Dissolve Methyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 5 mL/mmol). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC).

-

Isolation of Intermediate: Remove all volatiles under reduced pressure. The resulting TFA salt of methyl azetidine-3-carboxylate can be used directly in the next step.

-

N-Alkylation: Dissolve the crude TFA salt in acetonitrile. Add a suitable base, such as diisopropylethylamine (DIPEA, 3.0 eq), followed by bromodiphenylmethane (1.1 eq).

-

Reaction and Purification: Heat the reaction and purify as described in the protocol for Starting Material 1.

Strategy B: Esterification of 1-(Diphenylmethyl)azetidine-3-carboxylic acid

This strategy reverses the order of bond formation. Here, the N-substituted azetidine core is already in place, and the final step is the formation of the methyl ester.

This carboxylic acid is a stable, crystalline solid and is also commercially available.[4][5] The final step is a standard esterification.

-

Trustworthiness of Protocol: Fischer esterification is a classic, reliable method. The reaction is an equilibrium process, so using methanol as the solvent drives the reaction toward the product side. A strong acid catalyst is essential.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 1-(Diphenylmethyl)azetidine-3-carboxylic acid (1.0 eq) in methanol (20 mL/mmol).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) or thionyl chloride (1.2 eq).

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring for the disappearance of the starting material.

-

Neutralization: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by flash chromatography or recrystallization.[6]

Comparative Analysis of Starting Materials

The optimal choice of starting material depends on a balance of factors including cost, availability, and the number of synthetic steps required.

| Starting Material | Strategy | Key Advantages | Key Disadvantages | Typical # of Steps |

| Methyl azetidine-3-carboxylate HCl | N-Alkylation | Direct, one-step conversion. | Can be more expensive; requires careful neutralization. | 1 |

| Methyl 1-Boc-azetidine-3-carboxylate | N-Alkylation | High-purity starting material; clean deprotection. | Two-step process (deprotection + alkylation). | 2 |

| 1-(Diphenylmethyl)azetidine-3-carboxylic acid | Esterification | Stable, solid starting material; simple final step. | Esterification requires acidic conditions and careful work-up. | 1 |

Conclusion

The synthesis of this compound is a well-established process achievable through several reliable routes. The most direct methods involve either the N-alkylation of methyl azetidine-3-carboxylate or the esterification of 1-(diphenylmethyl)azetidine-3-carboxylic acid . The choice between these pathways is a strategic decision guided by the commercial availability of the starting materials, project timelines, and desired scale. For rapid synthesis, direct N-alkylation is often preferred. For larger-scale campaigns where the cost of goods is a primary driver, either route may be advantageous depending on the bulk price of the respective precursors. This guide provides the foundational knowledge for researchers to make informed decisions and execute these syntheses with a high degree of confidence and success.

References

-

Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available at: [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

-

ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. Available at: [Link]

-

ACS Fall 2025. (n.d.). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. Available at: [Link]

-

Oakwood Chemical. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C18H19NO2). Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

-

RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

-

PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Available at: [Link]

-

ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Available at: [Link]

-

NIH. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available at: [Link]

- Google Patents. (n.d.). EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives.

-

European Patent Office. (n.d.). Preparation of n-substituted azetidine 3-carboxylic acid derivatives - EP 0169602 A1. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-(Diphenylmethyl)azetidine-3-carboxylic acid [oakwoodchemical.com]

- 5. 1-Benzhydrylazetidine-3-carboxylic acid | 36476-87-6 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

A-Z Guide to N-Benzhydryl Azetidine Formation: Mechanisms, Protocols, and Synthesis Validation

Abstract

The azetidine ring is a strained four-membered N-heterocycle that serves as a privileged structural motif in modern medicinal chemistry.[1][2][3] Its incorporation into drug candidates can enhance metabolic stability, improve solubility, and provide unique three-dimensional vectors for exploring chemical space.[4] The N-benzhydryl (diphenylmethyl) group is a common protecting group and synthetic handle used in the preparation of these valuable scaffolds.[5] This in-depth guide elucidates the core reaction mechanism for the formation of N-benzhydryl azetidines, focusing on the prevalent intramolecular SN2 cyclization pathway. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to offer a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the N-Benzhydryl Azetidine Moiety

The Azetidine Scaffold: A Strained Ring with High Impact

The utility of the azetidine ring is derived from its inherent ring strain, estimated at approximately 25.4 kcal/mol.[2] This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, makes the azetidine ring stable enough for isolation and handling while remaining susceptible to strategic ring-opening reactions, providing a gateway to complex functionalized amines.[2][6] Azetidine-containing compounds have demonstrated significant therapeutic potential, with notable examples including the antihypertensive drug Azelnidipine.[2][7]

The N-Benzhydryl Group: More Than a Simple Protector

The benzhydryl group (CH(Ph)₂) serves multiple critical functions in azetidine synthesis:

-

Steric Bulk: Its large size can direct the stereochemistry of reactions on the azetidine ring.[8]

-

Protection: It effectively protects the nitrogen atom from undesired side reactions.[5]

-

Facilitating Handling: The benzhydryl group often imparts crystallinity and favorable solubility properties to intermediates, simplifying purification and handling.[5]

-

Cleavability: It can be removed under specific conditions, such as catalytic hydrogenation, to yield the free secondary amine for further functionalization.

The most common and direct route to N-benzhydryl azetidines involves the intramolecular cyclization of a suitably functionalized N-benzhydryl-3-halopropylamine precursor. This guide will focus primarily on this robust and widely adopted methodology.

The Core Reaction Mechanism: Intramolecular SN2 Cyclization

The formation of the N-benzhydryl azetidine ring is classically achieved via a two-step sequence: (1) formation of an N-benzhydryl-3-halopropylamine intermediate, and (2) a base-mediated intramolecular nucleophilic substitution (SN2) to close the four-membered ring.[1]

Step 1: Precursor Synthesis

The journey begins with the synthesis of the open-chain precursor. A common method involves the reaction of benzhydrylamine with a 1,3-dihalopropane, such as 1,3-dichloropropane or 1-bromo-3-chloropropane.

-

Reaction: Benzhydrylamine + X-(CH₂)₃-Y → (Ph)₂CH-NH-(CH₂)₃-Y (where X, Y are halogens)

-

Mechanism: This is a standard intermolecular SN2 reaction where the nitrogen of benzhydrylamine acts as the nucleophile, displacing one of the halide leaving groups. Using a large excess of the dihalopropane can help minimize the formation of the double-alkylation byproduct.

Alternatively, precursors can be formed from the reaction of benzhydrylamine with epichlorohydrin, which, after initial ring-opening, yields a 1-benzhydrylamino-3-chloro-2-propanol intermediate that is then cyclized.[9][10]

Step 2: Base-Mediated Intramolecular Cyclization

This is the critical ring-forming step. The N-benzhydryl-3-halopropylamine precursor, upon treatment with a suitable base, undergoes an intramolecular SN2 reaction to form the azetidine ring.

-

Mechanism:

-

Deprotonation: The base removes the proton from the secondary amine, generating a more potent nucleophile, the corresponding amide anion.

-

Intramolecular Attack: The resulting nitrogen anion attacks the terminal carbon bearing the halogen, displacing the halide leaving group.

-

Ring Closure: The four-membered azetidine ring is formed.

-

This cyclization is a classic example of an intramolecular nucleophilic substitution. The efficiency of this step is highly dependent on the choice of base, solvent, and reaction temperature.[11]

Mechanistic Causality: Why Experimental Choices Matter

The success of the cyclization hinges on a delicate balance of factors to favor the desired SN2 pathway over competing side reactions like elimination.[11]

-

Choice of Base: The base must be strong enough to deprotonate the secondary amine but should ideally be non-nucleophilic to avoid competing with the intramolecular cyclization.

-

Strong, Non-Nucleophilic Bases (e.g., NaH, LiHMDS): These are excellent choices as they irreversibly deprotonate the amine, generating the reactive amide anion without introducing a competing nucleophile.[8][11] Sodium hydride (NaH) is frequently used.[11]

-

Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, heterogeneous bases that can also be effective, often requiring higher temperatures. They are advantageous from a safety and workup perspective.[12]

-

-

Solvent Selection: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

-

Leaving Group: The reactivity of the leaving group follows the typical SN2 trend: I > Br > Cl. While chlorides are often used due to the low cost of starting materials like 1,3-dichloropropane, converting the chloride to a more reactive iodide in situ (Finkelstein reaction) or using a tosylate/mesylate can accelerate the cyclization.[1][11]

-

Concentration: The reaction should be run at a sufficient dilution to favor the intramolecular cyclization over intermolecular polymerization.

Visualization of the Core Mechanism

The following diagram illustrates the key steps in the base-mediated intramolecular cyclization.

Caption: Intramolecular SN2 cyclization pathway for N-benzhydryl azetidine.

Alternative Synthetic Routes

While intramolecular cyclization is the workhorse, other methods exist for constructing the N-benzhydryl azetidine core, particularly for accessing substituted derivatives.

-

Reduction of β-Lactams (Azetidin-2-ones): N-Benzhydryl azetidin-2-ones can be reduced to the corresponding azetidines using powerful reducing agents like DIBAL-H or chloroalanes.[8] This route is valuable for accessing azetidines from well-established β-lactam chemistry.

-

Alkylation of Pre-formed Azetidines: In some cases, a functionalized azetidine can be N-alkylated with a benzhydryl halide.[13] This is less common for the initial synthesis but useful for diversification.

-

From 1-Benzhydrylazetidin-3-ol: A commercially available starting material, 1-benzhydrylazetidin-3-ol, can be oxidized to 1-benzhydrylazetidin-3-one, which serves as a key intermediate for further functionalization at the C3 position.[7][10][14]

Experimental Protocol and Validation

This section provides a representative, self-validating protocol for the synthesis of N-benzhydryl azetidine from benzhydrylamine and 1-bromo-3-chloropropane.

Protocol: Two-Step Synthesis of 1-Benzhydrylazetidine

Step A: Synthesis of N-(3-chloropropyl)diphenylmethanamine (Precursor)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzhydrylamine (10.0 g, 54.6 mmol) and acetonitrile (100 mL).

-

Reagent Addition: Add potassium carbonate (15.1 g, 109.2 mmol, 2.0 eq) followed by 1-bromo-3-chloropropane (9.4 g, 59.8 mmol, 1.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 16 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the benzhydrylamine spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude precursor, which can often be used in the next step without further purification.

Step B: Intramolecular Cyclization to 1-Benzhydrylazetidine

-

Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.6 g, 65.5 mmol, 1.2 eq).

-

Solvent Addition: Carefully add anhydrous N,N-Dimethylformamide (DMF, 150 mL).

-

Precursor Addition: Dissolve the crude N-(3-chloropropyl)diphenylmethanamine from Step A in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 6 hours.

-

Monitoring (Self-Validation): Monitor by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the precursor spot and the appearance of the final product spot confirms cyclization.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 1-benzhydrylazetidine as a solid.

Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the benzhydryl proton (a singlet around 4.5-4.6 ppm) and the azetidine ring protons.[14]

-

¹³C NMR: Confirms the carbon framework.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

HPLC: To determine purity (e.g., >98%).[5]

Quantitative Data: Influence of Reaction Conditions

The following table summarizes literature findings on how reaction parameters can influence the outcome of azetidine ring formation.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Key Insight |

| 1 | NaH | DMF | RT to 60 | High | Standard, effective conditions for SN2 cyclization.[11] |

| 2 | K₂CO₃ | Acetonitrile | Reflux (~82) | Moderate-High | Milder, safer conditions suitable for scale-up.[13] |

| 3 | LiHMDS | THF | -78 to RT | High | Very strong base, useful for less reactive precursors or hindered systems.[8] |

| 4 | Et₃N | THF | RT | Variable | Often less effective; may require activation of the leaving group.[8] |

Experimental Workflow Visualization

Caption: A streamlined workflow for the two-step synthesis of N-benzhydryl azetidine.

Conclusion and Future Perspectives

The intramolecular SN2 cyclization of N-benzhydryl-3-halopropylamines remains the most reliable and widely used method for constructing the N-benzhydryl azetidine core. A thorough understanding of the reaction mechanism, particularly the influence of base, solvent, and leaving group, is paramount for optimizing reaction conditions and achieving high yields. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, robust and scalable syntheses of functionalized azetidines are of critical importance. Future research will likely focus on developing catalytic and asymmetric methods for azetidine formation, further expanding the synthetic chemist's toolkit for accessing this valuable heterocyclic scaffold.

References

- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. epfl.ch [epfl.ch]

- 7. nbinno.com [nbinno.com]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic properties of Methyl 1-(diphenylmethyl)azetidine-3-carboxylate, a key intermediate in medicinal chemistry. Drawing upon available experimental data and predictive models, this document offers field-proven insights into the characterization of this versatile azetidine derivative.

Introduction

This compound, also known as 1-benzhydrylazetidine-3-carboxylic acid methyl ester, is a significant building block in the synthesis of various pharmaceutical compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, making it a desirable scaffold in drug design. The diphenylmethyl (benzhydryl) group provides steric bulk and lipophilicity, which can influence a compound's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the physical characteristics of this intermediate is paramount for its effective use in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₂ | |

| Molecular Weight | 281.35 g/mol | [1] |

| Melting Point | 67-70°C | [1] |

| Boiling Point | 366°C | [1] |

| Density | 1.163 g/cm³ | [1] |

| pKa (Predicted) | 6.41 ± 0.10 | [1] |

| XlogP (Predicted) | 3.1 | [2] |

Causality Behind the Properties:

-

The melting point of 67-70°C suggests that the compound is a solid at room temperature, which is typical for molecules of this size and complexity with potential for ordered packing in a crystal lattice.[1] The specific range indicates the presence of minor impurities or polymorphic forms.

-

The high boiling point of 366°C is a direct consequence of the molecule's significant molecular weight and the presence of polar functional groups (ester and tertiary amine) that lead to strong intermolecular forces.[1]

-

The density being greater than water is expected for a molecule rich in carbon and containing heteroatoms.[1]

-

The predicted pKa of 6.41 for the conjugate acid is attributed to the tertiary amine within the azetidine ring. This value is crucial for understanding the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[1]

-

The predicted XlogP of 3.1 indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability, a key consideration in drug design.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅)₂ | 7.20 - 7.50 | Multiplet | 10H |

| Methine (CH-Ph₂) | ~4.50 | Singlet | 1H |

| Methoxy (O-CH₃) | ~3.70 | Singlet | 3H |

| Azetidine Ring CH | ~3.50 | Multiplet | 1H |

| Azetidine Ring CH₂ | 3.00 - 3.40 | Multiplets | 4H |

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~173 |

| Aromatic (ipso-C) | ~142 |

| Aromatic (ortho, meta, para-C) | 127 - 129 |

| Methine (CH-Ph₂) | ~75 |

| Azetidine Ring CH₂ | 50 - 60 |

| Methoxy (O-CH₃) | ~52 |

| Azetidine Ring CH | ~40 |

Experimental Workflow: NMR Sample Preparation and Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Ester) | ~1735 | Strong |

| C-O (Ester) | 1000 - 1300 | Strong |

| C-N (Amine) | 1020 - 1250 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 282.14885 |

| [M+Na]⁺ | 304.13079 |

Fragmentation Pattern: The most likely fragmentation pathway in electron ionization (EI) mass spectrometry would involve the cleavage of the bond between the azetidine ring and the diphenylmethyl group, leading to a stable benzhydryl cation (m/z 167). Other fragments would arise from the loss of the methoxycarbonyl group.

Logical Relationship: From Structure to Spectroscopic Data

Caption: Relationship between molecular structure and expected spectroscopic data.

Solubility

The solubility of this compound is a critical parameter for its use in synthesis and for formulation development. Based on its structure, it is expected to be soluble in a range of common organic solvents.

Qualitative Solubility Profile (Predicted)

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

-

Moderate Solubility: Methanol, Ethanol.

-

Low Solubility: Hexanes, Water.

Experimental Protocol: Qualitative Solubility Determination

-

To a small vial, add approximately 10 mg of the compound.

-

Add the test solvent dropwise while vortexing.

-

Continue adding the solvent up to 1 mL.

-

Observe for complete dissolution.

-

Categorize solubility as high (>10 mg/mL), moderate (1-10 mg/mL), or low (<1 mg/mL).

Conclusion